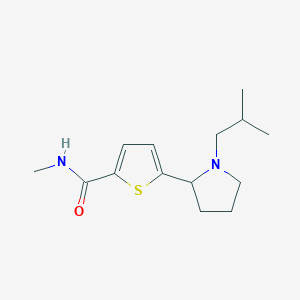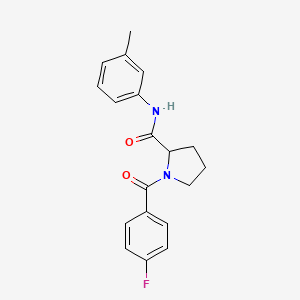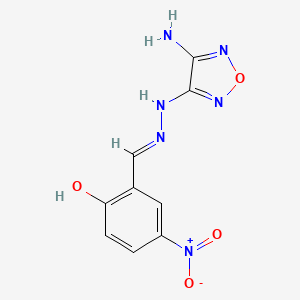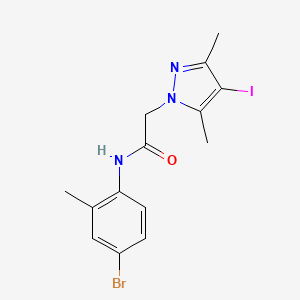
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. The compound is known to have potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Mechanism of Action
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate exerts its effects by binding to and activating the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate leads to a decrease in the release of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been shown to have neuroprotective effects in animal models of epilepsy and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise modulation of the immune response. However, the limitations of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
For research on 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additional studies are also needed to elucidate the molecular mechanisms underlying its effects and to identify potential off-target effects. Finally, the development of more soluble analogs of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate may improve its utility as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with N-methylpyrrolidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The trifluoroacetate salt of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate is obtained by treating the free base with trifluoroacetic acid.
Scientific Research Applications
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
N-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)9-16-8-4-5-11(16)12-6-7-13(18-12)14(17)15-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCETHXGXTKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=C(S2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)

